3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine
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Overview
Description
3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine is a heterocyclic compound that features both an oxadiazole ring and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with morpholine under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of oxadiazole-3-carboxylic acid derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine
- 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)morpholine
- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
Uniqueness
3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine is unique due to its specific combination of the oxadiazole and morpholine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine |
InChI |
InChI=1S/C7H11N3O2/c1-5-9-7(10-12-5)6-4-11-3-2-8-6/h6,8H,2-4H2,1H3 |
InChI Key |
DCASZZLXAHFAAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C2COCCN2 |
Origin of Product |
United States |
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